Ammonium salicylate

概要

説明

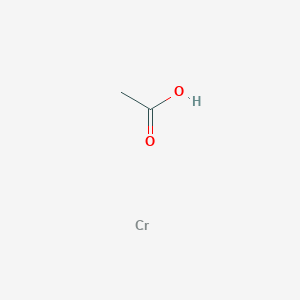

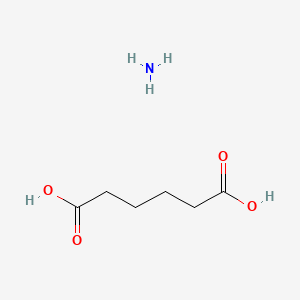

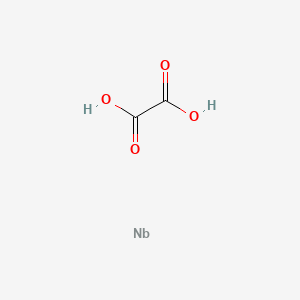

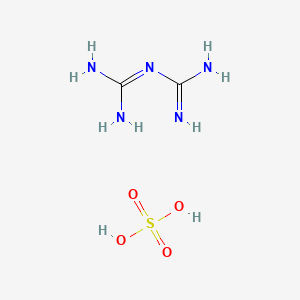

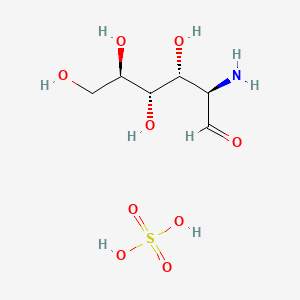

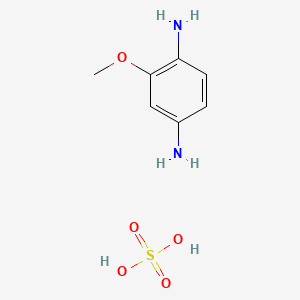

Ammonium Salicylate is a compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It appears as an odorless, lustrous crystal or white crystalline powder . It discolors on exposure to light and loses some NH3 on long exposure to air .

Synthesis Analysis

Ammonium Salicylate can be synthesized by the reaction between iron nitrate and d-metal salts with ammonium salicylate in a mixture of solvents . Another synthetic method involves the use of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol .Molecular Structure Analysis

The molecular structure of Ammonium Salicylate consists of a {Fe III 2 M II μ 3 -O} core, where M = Mn (II), Ni (II), Cu (II), and Zn (II) . The InChI code for Ammonium Salicylate is 1S/C7H6O3.H3N/c8-6-4-2-1-3-5 (6)7 (9)10;/h1-4,8H, (H,9,10);1H3 .Chemical Reactions Analysis

Ammonium Salicylate is involved in the Berthelot reaction, a classic method for detection of ammonium (NH4+) and atmospheric ammonia (NH3) by using salicylic acid (SA) as the chromogenic substrate . The reaction of ammonium with salicylate in the presence of hypochlorite (oxidant) and nitroprusside (catalyst) forms an emerald green color .Physical And Chemical Properties Analysis

Ammonium Salicylate has a boiling point of 278.94°C (rough estimate) and a density of 1.3004 (rough estimate) . It is very soluble in H2O and soluble in ethanol . It is a white crystalline powder . The peak temperature of its decomposition is 204.23°C with a mass loss of 78.08% .科学的研究の応用

Extraction Solvent for Metal Ions

Ammonium-based ionic liquids like trioctylmethylammonium salicylate (TOMAS) have been explored for extracting transition metal ions (Fe(3+), Cu(2+), Ni(2+), Mn(2+)) from aqueous solutions. The research demonstrates the potential of TOMAS-modified electrodes for voltammetric determination of these metals in solutions (Egorov et al., 2010).

Agricultural Applications

A polymerizable salicylic acid quaternary ammonium salt based on ethyl acrylate has been synthesized for agricultural applications. The compound, prepared by esterification of salicylic acid with dimethylaminoethyl methacrylate, can enhance the effectiveness of salicylic acid in plant growth and stress resistance (Miao Zong-chen, 2014).

Biological Control in Agriculture

In a study on tomato plants, sodium salicylate and ammonium sulfate were used to enhance the population size and efficacy of a biological control agent against bacterial speck of tomato. The combination of these compounds showed a trend towards increased control efficacy (Ji & Wilson, 2003).

Enhancing Transdermal Drug Delivery

Research indicates that ion-pair formers like alkylamines and quaternary ammonium ions can enhance the efficiency of transdermal delivery of salicylate through human epidermis. The relationship between the physico-chemical properties of these counter-ions and salicylate flux was investigated (Megwa et al., 2000).

Antimicrobial and Nonfouling Hydrogels

A carboxybetaine ester hydrogel incorporating salicylate as an anionic counterion exhibited antimicrobial properties and prevented bacterial accumulation. This hydrogel could be effective for medical applications like wound dressing and surface coatings for medical devices (Cheng et al., 2010).

Quartz Flotation in Mineral Processing

Ionic liquid-tricaprylmethyl ammonium salicylate (TOMAS) was used as a flotation collector for quartz, demonstrating its potential in mineral processing applications. The study highlights the interaction of TOMAS with quartz surfaces and its efficiency in separating quartz from other minerals (Sahoo, Rath, & Das, 2014).

Visible-Light Responsive Clusters

Salicylate-stabilized heterobimetallic Pb-Ti-oxo clusters, assisted by quaternary ammonium salts, exhibited effective optical absorption in the visible-light region. These compounds show potential for applications in visible-light-driven photocurrent response (Mao et al., 2022).

Environmental Monitoring

Ammonium salicylate has been used in a PDMS-supported solid sensor for rapid evaluation of ammonium in rainwater. This method stands out for its sustainability, low carbon footprint, and minimal residue generation, making it suitable for environmental monitoring (Prieto-Blanco et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

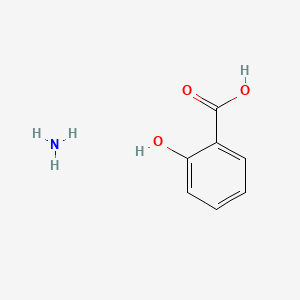

azane;2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOTMTKBQRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |

| Record name | Ammonium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ammonium salicylate | |

CAS RN |

528-94-9, 31295-34-8 | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3Q181657 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。